REACTION_CXSMILES
|
[CH:1]([C:3]1[O:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1)=O.Cl.[NH2:12]O.C(OC(=O)C)(=O)C.O>N1C=CC=CC=1>[C:1]([C:3]1[O:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1)#[N:12] |f:1.2|
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Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1OC(=CC1)C(=O)O
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 85° C. for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
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Type
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STIRRING
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Details
|
stirred overnight (the pH of the solution
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Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
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Details
|
The impurities were extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
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Type
|
EXTRACTION
|
Details
|
the pyridine was extracted with a solution of 4/1 DCM/isopropanol (3×30 mL)
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Type
|
EXTRACTION
|
Details
|
the product was extracted with a solution of 3/1 DCM/isopropanol (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1OC(=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |